7-Isocyanato-3-methoxy-1,2-benzothiazole
Description
Properties
CAS No. |
104121-73-5 |
|---|---|
Molecular Formula |
C9H6N2O2S |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
7-isocyanato-3-methoxy-1,2-benzothiazole |
InChI |
InChI=1S/C9H6N2O2S/c1-13-9-6-3-2-4-7(10-5-12)8(6)14-11-9/h2-4H,1H3 |
InChI Key |
HNCPHFZSQLTOSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC2=C1C=CC=C2N=C=O |
Origin of Product |
United States |
Synthetic Methodologies for 7 Isocyanato 3 Methoxy 1,2 Benzothiazole and Analogous Structures
Precursor Synthesis and Strategic Functionalization of Benzothiazole (B30560) Cores
The foundational step in the synthesis of 7-isocyanato-3-methoxy-1,2-benzothiazole is the construction and appropriate functionalization of the benzothiazole scaffold. This involves the synthesis of key intermediates, such as aminobenzothiazoles, and the regioselective introduction of substituents.
Routes to 2-Amino-6-methoxybenzothiazole and Related Aminobenzothiazoles as Key Intermediates
The synthesis of aminobenzothiazoles is a well-established area of heterocyclic chemistry, with several reliable methods for their preparation. One of the most common and classical methods for synthesizing 6-substituted 2-aminobenzothiazoles involves the reaction of a 4-substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an oxidizing agent like bromine. For the synthesis of 2-amino-6-methoxybenzothiazole, the starting material is p-anisidine (B42471) (4-methoxyaniline). This is treated with potassium or sodium thiocyanate and bromine in a suitable solvent, typically acetic acid, to facilitate the cyclization and formation of the benzothiazole ring.
Another widely employed method is the cyclization of arylthioureas. In this approach, the corresponding 4-methoxyphenylthiourea is synthesized first, which is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, often with a catalytic amount of an oxidizing agent.
More contemporary methods have also been developed, offering milder reaction conditions and improved efficiency. These include metal-catalyzed tandem reactions. For instance, copper(I)-catalyzed reactions of 2-iodoanilines with isothiocyanates provide an efficient route to 2-aminobenzothiazoles. Similarly, iron(III) chloride has been used to catalyze the tandem reaction of 2-iodoaniline (B362364) with isothiocyanates in water, presenting a more environmentally benign approach.
Solid-phase synthesis has also been explored for the preparation of 2-aminobenzothiazole (B30445) libraries, which can be adapted for the synthesis of specific derivatives.
Table 1: Comparison of Synthetic Routes to 2-Aminobenzothiazoles
| Method | Starting Materials | Reagents & Conditions | Advantages | Disadvantages |
| Classical Method | 4-Substituted Aniline (e.g., p-anisidine) | KSCN, Br2, Acetic Acid | Well-established, readily available starting materials | Use of hazardous bromine, potential for side reactions |
| Arylthiourea Cyclization | Arylthiourea (e.g., 4-methoxyphenylthiourea) | Concentrated H2SO4 | Good yields for specific substrates | Harsh acidic conditions, limited functional group tolerance |
| Copper-Catalyzed Tandem Reaction | 2-Iodoaniline | Isothiocyanate, Cu(I) catalyst | Milder conditions, good functional group tolerance | Requires pre-functionalized starting material (iodoaniline) |
| Iron-Catalyzed Tandem Reaction | 2-Iodoaniline | Isothiocyanate, FeCl3, Water | "Green" chemistry approach, use of inexpensive catalyst | May require optimization for specific substrates |
| Solid-Phase Synthesis | Resin-bound precursors | Various reagents for cyclization and cleavage | Suitable for library synthesis, simplified purification | May have lower overall yields compared to solution-phase methods |
Regioselective Halogenation and Subsequent Transformations for Benzothiazole Scaffolds
With the aminobenzothiazole core in hand, the next critical step towards the synthesis of the target molecule is the regioselective functionalization of the benzene (B151609) ring, specifically at the C-7 position. The directing effects of the existing substituents on the benzothiazole ring play a crucial role in electrophilic substitution reactions. In the case of a 2-amino-6-methoxybenzothiazole, the amino group at the 2-position and the methoxy (B1213986) group at the 6-position are both activating, ortho-, para-directing groups. This presents a challenge for direct electrophilic substitution at the C-7 position, as the C-5 and C-7 positions are both activated.
However, specific reaction conditions can be employed to achieve the desired regioselectivity. For instance, the Sandmeyer reaction offers a route to introduce a halogen at a specific position via a diazonium salt intermediate. Starting from an amino-substituted benzothiazole, diazotization followed by treatment with a copper(I) halide can yield the corresponding halogenated benzothiazole. While this is commonly applied to the 2-amino group, it can be adapted for an amino group on the benzene ring if a suitable precursor is available.
Direct halogenation of the benzothiazole ring can also be achieved, though controlling the regioselectivity can be complex. The choice of halogenating agent and reaction conditions can influence the position of substitution. For example, the use of N-bromosuccinimide (NBS) is a common method for bromination.
Introduction of the Isocyanate Moiety into Benzothiazole Systems
The final key transformation in the synthesis of 7-isocyanato-3-methoxy-1,2-benzothiazole is the introduction of the isocyanate group. This is typically achieved by the conversion of a primary amino group.
Phosgene-Based and Phosgene-Free Approaches for Isocyanate Formation
The classical and most direct method for converting a primary amine to an isocyanate is through phosgenation, which involves the reaction with phosgene (B1210022) (COCl2). Due to the high toxicity of phosgene gas, safer alternatives such as diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate) are often used. These reagents generate phosgene in situ, minimizing handling risks. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct.
Given the hazards associated with phosgene and its derivatives, several phosgene-free methods for isocyanate synthesis have been developed. These include:
Curtius Rearrangement: This involves the thermal or photochemical rearrangement of an acyl azide (B81097), which is typically generated from a carboxylic acid derivative.
Hoffmann Rearrangement: In this reaction, a primary amide is treated with bromine and a strong base to yield an isocyanate.
Lossen Rearrangement: This method involves the rearrangement of a hydroxamic acid derivative.
Carbonylation Reactions: Catalytic carbonylation of nitro compounds or amines using carbon monoxide in the presence of a suitable catalyst can also produce isocyanates.
Reactions with Dimethyl Carbonate or Urea (B33335): These less hazardous reagents can be used to convert amines to carbamates, which can then be thermally decomposed to isocyanates.
Staudinger-aza-Wittig Reaction: This reaction involves the treatment of an azide with a phosphine (B1218219) to form an iminophosphorane, which then reacts with carbon dioxide to generate an isocyanate.
Table 2: Overview of Isocyanate Synthesis Methods
| Method | Precursor | Key Reagents | Key Features |
| Phosgenation | Primary Amine | Phosgene, Diphosgene, or Triphosgene | Direct, high-yielding, but uses highly toxic reagents |
| Curtius Rearrangement | Carboxylic Acid Derivative | Acyl Azide | Phosgene-free, versatile |
| Hoffmann Rearrangement | Primary Amide | Br2, Strong Base | Phosgene-free |
| Lossen Rearrangement | Hydroxamic Acid Derivative | Activating Agent | Phosgene-free |
| Catalytic Carbonylation | Nitro Compound or Amine | CO, Catalyst | Phosgene-free, potential for "green" process |
| Staudinger-aza-Wittig | Azide | Phosphine, CO2 | Mild conditions, phosgene-free |
Mechanistic Investigations of Isocyanate Group Introduction at C-7 Position
The introduction of the isocyanate group at the C-7 position of the 3-methoxy-1,2-benzothiazole core would proceed from a 7-amino-3-methoxy-1,2-benzothiazole precursor. The mechanism of isocyanate formation via phosgenation involves the initial nucleophilic attack of the primary amine on the carbonyl carbon of phosgene to form a carbamoyl (B1232498) chloride intermediate. Subsequent elimination of hydrogen chloride, often facilitated by a base or heat, leads to the formation of the isocyanate.
In phosgene-free methods like the Curtius rearrangement, the key step is the migration of the aryl group from the carbonyl carbon to the nitrogen atom with the concomitant loss of nitrogen gas from the acyl azide, forming the isocyanate.
Multi-step Convergent and Divergent Synthetic Pathways for 7-Isocyanato-3-methoxy-1,2-benzothiazole
Synthesis of a suitably substituted benzene derivative: This would likely be a molecule containing a methoxy group and a nitro or amino group at positions that will ultimately become the 3- and 7-positions of the benzothiazole.
Formation of the 1,2-benzothiazole ring: This could be achieved through various known methods for constructing this specific heterocyclic system, potentially involving cyclization of a substituted o-aminothiophenol derivative.
Functional group interconversions: This would involve the conversion of a nitro group at the 7-position to an amino group via reduction.
Formation of the isocyanate: The final step would be the conversion of the 7-amino group to the 7-isocyanate group using one of the methods described above.
A convergent strategy might involve the synthesis of a functionalized benzothiazole core and a separate functional group that is later attached. However, for a small molecule like 7-isocyanato-3-methoxy-1,2-benzothiazole, a linear approach is often more practical.
A divergent approach could be employed to create a library of related compounds. Starting from a common intermediate, such as 7-amino-3-methoxy-1,2-benzothiazole, various isocyanates or other derivatives could be synthesized by reacting the amino group with different reagents.
Due to the specific substitution pattern of the target molecule, a detailed, documented synthetic route is essential for a successful preparation. The synthesis would require careful control of regioselectivity at each step to ensure the correct placement of the methoxy and isocyanate functionalities on the 1,2-benzothiazole scaffold.
Green Chemistry Principles Applied to Isocyanato-Benzothiazole Synthesis
The application of green chemistry principles to the synthesis of 7-isocyanato-3-methoxy-1,2-benzothiazole and its analogs is a critical area of research, driven by the need to develop more sustainable and environmentally benign chemical processes. airo.co.in Traditional synthetic methods for benzothiazole derivatives often involve hazardous reagents, volatile organic solvents, and energy-intensive conditions, which are contrary to the principles of green chemistry. airo.co.inmdpi.com Consequently, significant efforts have been directed towards creating eco-friendly alternatives that minimize waste, reduce energy consumption, and utilize safer chemicals. airo.co.inijzi.net
One prominent green chemistry approach is the use of microwave irradiation. airo.co.inijzi.net Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. airo.co.inmdpi.com This technique provides uniform heating and can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles. airo.co.in For instance, the synthesis of benzothiazole derivatives has been successfully achieved using microwave irradiation in conjunction with green solvents like glycerol, which is a biodegradable and low-toxicity medium. ijzi.net
The selection of solvents is another crucial aspect of green chemistry. airo.co.in Traditional syntheses often rely on volatile and toxic organic solvents such as dichloromethane (B109758) and acetonitrile. airo.co.in Green alternatives that are being explored for benzothiazole synthesis include water, ethanol, ionic liquids, and deep eutectic solvents. airo.co.inresearchgate.net Water is a particularly attractive solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net Solvent-free synthesis, where reactants are mixed and heated directly without a solvent, represents an even more environmentally friendly approach by completely eliminating solvent-related waste. airo.co.in
The development and use of efficient and recyclable catalysts are also central to the green synthesis of benzothiazoles. researchgate.net Heterogeneous catalysts, such as silica (B1680970) sulfuric acid and montmorillonite (B579905) K-10, offer advantages over their homogeneous counterparts as they can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.comresearchgate.net Furthermore, visible-light-promoted synthesis using photocatalysts presents an innovative and sustainable method, harnessing light energy to drive chemical reactions under mild conditions. mdpi.com
While much of the green chemistry research has focused on the synthesis of the benzothiazole core, the principles are also being applied to the synthesis of isocyanates themselves. rsc.org There is a strong emphasis on developing methods that avoid hazardous reagents like phosgene, which is traditionally used in isocyanate production. rsc.org The search for eco-friendly and sustainable approaches for the direct synthesis and isolation of isocyanates is an ongoing area of research with significant environmental and safety implications. rsc.org
The integration of these green chemistry principles into the synthetic pathways for 7-isocyanato-3-methoxy-1,2-benzothiazole and its analogs holds the promise of making the production of these compounds more sustainable and environmentally responsible. airo.co.inrsc.org By focusing on areas such as energy efficiency, waste reduction, and the use of safer substances, researchers are paving the way for a new generation of chemical manufacturing processes. airo.co.in
| Green Chemistry Principle | Application in Benzothiazole Synthesis | Key Advantages |
| Alternative Energy Sources | Microwave irradiation, Ultrasonic irradiation, Visible light | Reduced reaction times, Lower energy consumption, Milder reaction conditions airo.co.inmdpi.com |
| Green Solvents | Water, Ethanol, Ionic Liquids, Deep Eutectic Solvents, Glycerol | Non-toxic, Biodegradable, Recyclable, Reduced environmental impact airo.co.inijzi.netresearchgate.net |
| Solvent-Free Synthesis | Direct mixing and heating of reactants | Elimination of solvent waste, Reduced purification steps airo.co.in |
| Reusable Catalysts | Heterogeneous catalysts (e.g., silica sulfuric acid, montmorillonite K-10), Biocatalysts | Catalyst can be recovered and reused, Reduced waste, Improved process efficiency airo.co.inmdpi.comresearchgate.net |
| Atom Economy | One-pot synthesis | Higher efficiency, Reduced number of reaction and purification steps researchgate.net |
Chemical Reactivity and Derivatization Studies of 7 Isocyanato 3 Methoxy 1,2 Benzothiazole
Electrophilic and Nucleophilic Reactivity of the Isocyanate Group in 7-Isocyanato-3-methoxy-1,2-benzothiazole
The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it a prime target for a wide range of nucleophiles.
The reaction of isocyanates with compounds containing active hydrogen atoms, such as alcohols and amines, is a fundamental process in organic synthesis. These reactions with 7-isocyanato-3-methoxy-1,2-benzothiazole are expected to proceed readily to form stable urea (B33335) and carbamate (B1207046) derivatives.
The addition of an alcohol (R-OH) to the isocyanate functionality results in the formation of a carbamate derivative. This reaction is typically catalyzed by a base or certain organometallic compounds. The general reaction is as follows:
7-Isocyanato-3-methoxy-1,2-benzothiazole + R-OH → 3-methoxy-1,2-benzothiazol-7-yl-carbamate
Similarly, the reaction with a primary or secondary amine (R-NH₂) leads to the formation of a substituted urea derivative. This reaction is generally faster than the reaction with alcohols due to the higher nucleophilicity of the amine.
7-Isocyanato-3-methoxy-1,2-benzothiazole + R-NH₂ → N-(3-methoxy-1,2-benzothiazol-7-yl)-N'-R-urea
The following interactive table summarizes the expected products from the reaction of 7-isocyanato-3-methoxy-1,2-benzothiazole with various alcohols and amines.
| Nucleophile | Product Class | Representative Product Name |
| Methanol | Carbamate | Methyl (3-methoxy-1,2-benzothiazol-7-yl)carbamate |
| Ethanol | Carbamate | Ethyl (3-methoxy-1,2-benzothiazol-7-yl)carbamate |
| Isopropanol | Carbamate | Isopropyl (3-methoxy-1,2-benzothiazol-7-yl)carbamate |
| Aniline (B41778) | Urea | 1-(3-methoxy-1,2-benzothiazol-7-yl)-3-phenylurea |
| Diethylamine | Urea | 1-(3-methoxy-1,2-benzothiazol-7-yl)-3,3-diethylurea |
Isocyanates are known to participate in cycloaddition reactions, most notably [2+2] and [3+2] cycloadditions. These reactions provide routes to various four- and five-membered heterocyclic rings. While specific studies on 7-isocyanato-3-methoxy-1,2-benzothiazole are not prevalent, the general reactivity of aryl isocyanates suggests its potential in such transformations. For instance, the reaction with electron-rich alkenes could potentially lead to β-lactam structures after a [2+2] cycloaddition. Similarly, [3+2] cycloaddition reactions with 1,3-dipoles would yield five-membered heterocycles.
Stereoelectronic Influences of the Methoxy (B1213986) Substituent on Reaction Kinetics and Selectivity
The electron-donating nature of the methoxy group may slightly decrease the rate of nucleophilic attack on the isocyanate carbon compared to an unsubstituted benzothiazole (B30560) isocyanate. However, this effect is transmitted through the bicyclic system and its magnitude would depend on the efficiency of electronic communication between the 3 and 7 positions.
Reactivity of the 1,2-Benzothiazole Heterocycle under Isocyanate-Mediated Conditions
The 1,2-benzothiazole ring is a stable aromatic system. Under the conditions typically employed for isocyanate reactions (e.g., reactions with alcohols and amines), the benzothiazole core is expected to be largely unreactive. However, in the presence of strong organometallic reagents or under harsh reaction conditions, the heteroatoms and the aromatic system could potentially undergo transformations. For instance, metalation of the aromatic ring followed by quenching with an electrophile is a possibility, though this would likely require conditions that are not compatible with the highly reactive isocyanate group.
Synthesis of Novel Heterocyclic Systems and Extended Conjugated Structures Utilizing 7-Isocyanato-3-methoxy-1,2-benzothiazole as a Synthon
7-Isocyanato-3-methoxy-1,2-benzothiazole serves as a valuable synthon for the construction of more complex molecules, including novel heterocyclic systems and extended conjugated structures. The isocyanate group provides a reactive handle for introducing the 3-methoxy-1,2-benzothiazole moiety into a variety of molecular scaffolds.
For example, the reaction with bifunctional nucleophiles can lead to the formation of new heterocyclic rings. The urea and carbamate derivatives formed from this synthon can themselves be precursors for further chemical modifications, allowing for the synthesis of a diverse library of compounds with the benzothiazole core. The benzothiazole unit is a known fluorophore and is found in various biologically active molecules and materials with interesting photophysical properties. The derivatization of the isocyanate group allows for the tuning of these properties by attaching different substituents.
Computational and Theoretical Investigations of 7 Isocyanato 3 Methoxy 1,2 Benzothiazole
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical calculations are pivotal in elucidating the fundamental electronic properties and bonding nature of molecules. For benzothiazole (B30560) derivatives, these methods have been instrumental in understanding their structure-property relationships.
Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Properties, and Spectroscopic Predictions
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. nih.gov Studies on various benzothiazole derivatives consistently employ DFT to predict optimized geometries, electronic properties, and spectroscopic signatures. nbu.edu.saukm.my
For 7-Isocyanato-3-methoxy-1,2-benzothiazole, a DFT study would likely be initiated by optimizing the molecular geometry to find the most stable conformation. This involves calculating the minimum energy structure, providing key information on bond lengths, bond angles, and dihedral angles. Based on studies of similar structures, the benzothiazole core is expected to be largely planar. mdpi.com
Following geometry optimization, a range of electronic properties can be calculated. These typically include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it visually indicates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into potential sites for intermolecular interactions. scirp.org
Furthermore, DFT calculations can predict spectroscopic properties such as infrared (IR) and UV-Visible absorption spectra. nbu.edu.sa Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net The predicted vibrational frequencies from IR spectra can aid in the identification and characterization of the compound.
Table 1: Predicted Molecular Properties of Benzothiazole Derivatives from DFT Studies
| Property | Predicted Characteristic for 7-Isocyanato-3-methoxy-1,2-benzothiazole |
| Optimized Geometry | Largely planar benzothiazole ring system. |
| Dipole Moment | A significant dipole moment is expected due to the electronegative isocyanate and methoxy (B1213986) groups. |
| Molecular Electrostatic Potential (MEP) | Negative potential (red/yellow) is anticipated around the nitrogen and oxygen atoms of the isocyanate and methoxy groups, as well as the sulfur and nitrogen atoms of the benzothiazole ring, indicating nucleophilic centers. Positive potential (blue) is expected around the hydrogen atoms. |
| UV-Visible Absorption | Absorption bands in the UV region are predicted, corresponding to π → π* and n → π* electronic transitions within the aromatic system. nbu.edu.sa |
| Infrared (IR) Frequencies | Characteristic vibrational modes for the N=C=O stretching of the isocyanate group, C-O stretching of the methoxy group, and various vibrations of the benzothiazole ring are expected. ukm.my |
This table is generated based on extrapolations from general findings for benzothiazole derivatives and does not represent experimentally verified data for 7-Isocyanato-3-methoxy-1,2-benzothiazole.
Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Sites and Selectivity
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals provide crucial information about the reactivity and selectivity of a molecule. youtube.com
The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. Conversely, the LUMO represents the ability to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. mdpi.com
For 7-Isocyanato-3-methoxy-1,2-benzothiazole, the HOMO is likely to be distributed over the electron-rich benzothiazole ring system and the methoxy group. The LUMO, on the other hand, is expected to be localized on the electron-deficient isocyanate group, particularly the central carbon atom. This distribution would suggest that the isocyanate group is the primary site for nucleophilic attack, a characteristic reaction of isocyanates.
Table 2: Predicted Frontier Molecular Orbital Characteristics of 7-Isocyanato-3-methoxy-1,2-benzothiazole
| Orbital | Predicted Location of Electron Density | Implied Reactivity |
| HOMO | Benzothiazole ring, methoxy group | Nucleophilic character of the aromatic system |
| LUMO | Isocyanate group (N=C=O) | Electrophilic character, susceptibility to nucleophilic attack at the carbonyl carbon |
| HOMO-LUMO Gap | Moderate to low | Indicative of a reactive species |
This table is a predictive representation based on FMO principles and data from related benzothiazole derivatives.
Mechanistic Elucidation of Reactions Involving 7-Isocyanato-3-methoxy-1,2-benzothiazole
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone.
Transition State Analysis and Reaction Coordinate Mapping
Understanding the mechanism of a reaction requires the identification of transition states (TS), which are the highest energy points along the reaction pathway. Computational methods can be used to locate and characterize these transition states. By calculating the vibrational frequencies of a proposed TS structure, chemists can confirm that it is indeed a true transition state (characterized by a single imaginary frequency).
Once the transition state is identified, the reaction coordinate can be mapped. This involves calculating the energy of the system as it progresses from reactants to products through the transition state. This mapping, often visualized as a reaction energy profile, provides a detailed picture of the energy changes that occur during the reaction. For reactions of isocyanates, such as their reaction with alcohols to form urethanes, transition state analysis can elucidate the step-wise process of bond formation and breaking.
Energy Profile Calculations for Multistep Transformation Pathways
Many chemical transformations involve multiple steps, with each step having its own transition state and intermediate species. By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for the entire reaction pathway can be constructed.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions of Derived Systems
While quantum chemical methods are excellent for studying the properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, including their conformational changes and interactions with other molecules. nih.govbiointerfaceresearch.com
For systems derived from 7-Isocyanato-3-methoxy-1,2-benzothiazole, such as polymers or drug-receptor complexes, MD simulations can provide valuable insights. These simulations can reveal the preferred conformations of flexible molecules and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the structure and properties of the system. core.ac.uk For instance, MD simulations could be used to study the binding of a molecule derived from 7-Isocyanato-3-methoxy-1,2-benzothiazole to a biological target, providing information about the stability of the complex and the key interactions involved.
Advanced Analytical Characterization Techniques for 7 Isocyanato 3 Methoxy 1,2 Benzothiazole and Its Derivatives
Spectroscopic Methods for Definitive Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of a compound by examining the interaction of matter with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
For 7-isocyanato-3-methoxy-1,2-benzothiazole, ¹H NMR would be used to identify and map the hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons on the benzothiazole (B30560) ring system and the protons of the methoxy (B1213986) group. Based on data for similar benzothiazole structures, the aromatic protons would likely appear in the range of 7.0-8.5 ppm, with their specific chemical shifts and coupling patterns revealing their positions relative to the electron-donating methoxy group and the electron-withdrawing isocyanate and thiazole (B1198619) moieties. rsc.orgnih.gov The methoxy group would present as a sharp singlet, typically around 3.9-4.1 ppm. rsc.org
¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would show unique resonances for each carbon atom, including the aromatic carbons, the methoxy carbon, the thiazole carbons, and the highly characteristic carbon of the isocyanate group (-N=C=O), which is expected to appear in the 120-130 ppm region. The carbonyl-like carbon of the thiazole ring can be observed around 164-168 ppm. dergipark.org.tr
¹⁵N NMR , though less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would be invaluable for this molecule. It would provide direct information on the chemical environments of the two distinct nitrogen atoms: one in the thiazole ring and one in the isocyanate functional group, each exhibiting a unique chemical shift.
2D Correlation Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for definitive assignment. COSY would establish proton-proton connectivities within the aromatic ring. HSQC would link each proton to its directly attached carbon atom, while HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assembly of the molecular structure, confirming the precise positions of the methoxy and isocyanate substituents on the benzothiazole core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 7-Isocyanato-3-methoxy-1,2-benzothiazole Predicted values are based on analysis of related benzothiazole structures. rsc.orgnih.govdergipark.org.tr
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.5 | 110 - 150 |
| Methoxy (-OCH₃) | ~3.9 - 4.1 (singlet) | ~55 - 60 |
| Isocyanate (-NCO) | N/A | ~120 - 130 |
| Benzothiazole C-S | N/A | ~120 - 140 |
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying specific functional groups, which have characteristic vibrational frequencies. mdpi.com FT-IR and Raman are complementary, as some vibrational modes may be strong in one technique and weak or silent in the other. mdpi.com
For 7-isocyanato-3-methoxy-1,2-benzothiazole, the most prominent and diagnostic feature in the FT-IR spectrum would be the very strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in the range of 2240-2275 cm⁻¹. The presence of this intense peak is a definitive indicator of the isocyanate functionality.
Other key vibrational modes would include C-H stretching from the aromatic ring and methoxy group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=N and C=C stretching vibrations from the benzothiazole ring system (typically in the 1400-1650 cm⁻¹ region), and C-O stretching from the methoxy group (around 1000-1300 cm⁻¹). nih.govresearchgate.net
Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations often produce strong Raman signals. scialert.net The symmetric stretch of the isocyanate group, while weaker in the IR, might be more readily observed in the Raman spectrum. The C-S stretching vibrations within the thiazole ring would also be identifiable. nih.gov Together, the FT-IR and Raman spectra provide a unique "vibrational fingerprint" of the molecule. researchgate.net
Table 2: Key Expected Vibrational Frequencies for 7-Isocyanato-3-methoxy-1,2-benzothiazole Frequencies are based on established group frequency data and literature for benzothiazole derivatives. nih.govresearchgate.netscialert.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) |
|---|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2275 | Very Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Methoxy C-H | Stretch | 2850 - 2960 | Medium |
| Benzothiazole Ring | C=N / C=C Stretch | 1400 - 1650 | Medium to Strong |
| Methoxy C-O | Stretch | 1000 - 1300 | Strong |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of the elemental composition and thus the molecular formula of a compound.
For 7-isocyanato-3-methoxy-1,2-benzothiazole, with a molecular formula of C₉H₆N₂O₂S, HRMS would be used to measure its exact mass. The calculated monoisotopic mass is 206.01500 Da. An HRMS measurement yielding a value extremely close to this, such as 206.0151, would provide strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. The technique also reveals the isotopic distribution pattern, which for this molecule would show characteristic peaks for the natural abundance of ¹³C, ¹⁵N, ¹⁸O, and ³⁴S, further confirming the elemental composition.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). mdpi.com The benzothiazole ring system is an effective chromophore. The UV-Vis spectrum of 7-isocyanato-3-methoxy-1,2-benzothiazole in a suitable solvent would be expected to display characteristic absorption bands corresponding to π-π* and n-π* transitions within the conjugated aromatic system. dergipark.org.tr
The position of the maximum absorption (λmax) is sensitive to the substituents on the aromatic ring. researchgate.netunife.it The methoxy group (-OCH₃) is an auxochrome (a group that modifies the light-absorbing properties of a chromophore), and its electron-donating nature would likely cause a bathochromic (red) shift to a longer wavelength compared to the unsubstituted benzothiazole core. The isocyanate group can also influence the electronic structure. The resulting spectrum provides valuable information on the electronic properties of the molecule. researchgate.net
X-ray Crystallography for Single-Crystal Solid-State Molecular Structure Determination
While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography is the gold standard for its definitive determination in the solid state. This technique requires a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice.
A successful crystallographic analysis of 7-isocyanato-3-methoxy-1,2-benzothiazole would provide a wealth of information, including:
Unambiguous confirmation of the molecular connectivity and the substitution pattern on the benzothiazole ring.
Precise bond lengths and bond angles , offering insight into the electronic structure and hybridization of the atoms. researchgate.net
Molecular conformation and planarity of the bicyclic ring system.
Intermolecular interactions in the solid state, such as hydrogen bonds, π-π stacking, or other non-covalent forces that dictate the crystal packing. researchgate.net
Table 3: Illustrative Crystallographic Data Table for a Benzothiazole Derivative This table represents typical data obtained from a single-crystal X-ray diffraction experiment and is for illustrative purposes only. researchgate.net
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₁₁H₆Cl₂N₂O₃S₂ |
| Formula Weight | 365.21 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.974(3) |
| b (Å) | 8.132(3) |
| c (Å) | 12.349(5) |
| α (°) | 86.123(4) |
| β (°) | 78.299(4) |
| γ (°) | 85.715(4) |
| Volume (ų) | 682.9(4) |
| Z (molecules/unit cell) | 2 |
Chromatographic and Other Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for both the isolation of a target compound from a reaction mixture and the assessment of its purity. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. rotachrom.com
High-Performance Liquid Chromatography (HPLC) would be a primary tool for analyzing the purity of 7-isocyanato-3-methoxy-1,2-benzothiazole. By selecting an appropriate stationary phase (e.g., C18 for reversed-phase or silica (B1680970) for normal-phase) and mobile phase, a sharp, symmetrical peak for the target compound can be obtained. The presence of other peaks would indicate impurities. HPLC coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS) would allow for both quantification of purity and identification of byproducts. nih.gov
Gas Chromatography (GC) could also be employed if the compound is sufficiently volatile and thermally stable. GC is particularly effective at separating isomers with different boiling points. vurup.skunifg.it For instance, GC could separate 7-isocyanato-3-methoxy-1,2-benzothiazole from other positional isomers that may have formed during synthesis.
For preparative-scale purification, column chromatography using silica gel or alumina (B75360) is a standard method. This technique allows for the separation of the desired product from starting materials, reagents, and byproducts in larger quantities, yielding a highly pure sample suitable for further analysis and application.
Advanced Applications and Synthetic Utility of 7 Isocyanato 3 Methoxy 1,2 Benzothiazole in Materials Science and Industrial Chemical Synthesis
Strategic Role as a Versatile Building Block in Complex Organic Synthesis
The chemical architecture of 7-isocyanato-3-methoxy-1,2-benzothiazole makes it a strategic synthon for the construction of more complex molecular frameworks. The benzothiazole (B30560) nucleus is a common scaffold in a variety of biologically active compounds and functional materials. rdd.edu.iqbiointerfaceresearch.compcbiochemres.com The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols to form urea (B33335), carbamate (B1207046) (urethane), and thiocarbamate linkages, respectively. This reactivity is fundamental to its utility in multi-step organic synthesis. nih.gov
The synthesis of novel heterocyclic compounds often employs benzothiazole derivatives as starting materials. mdpi.comsemanticscholar.org For instance, the isocyanate moiety can serve as a key functional group for introducing the benzothiazole unit into larger molecules, including those with potential pharmacological activity. biointerfaceresearch.comnih.gov The synthesis of complex kinase inhibitors and other bioactive molecules has been shown to involve multi-step sequences that could potentially utilize benzothiazole isocyanates as key intermediates. nih.gov The presence of the methoxy (B1213986) group can also influence the electronic properties and reactivity of the benzothiazole ring system, offering a point for further chemical modification.
| Starting Material | Reagent | Product Type | Potential Application |
| 7-Isocyanato-3-methoxy-1,2-benzothiazole | Primary or Secondary Amine | Substituted Urea | Bioactive Molecules, Polymers |
| 7-Isocyanato-3-methoxy-1,2-benzothiazole | Alcohol or Phenol | Substituted Carbamate | Polymers, Agrochemicals |
| 7-Isocyanato-3-methoxy-1,2-benzothiazole | Thiol | Substituted Thiocarbamate | Biologically Active Compounds |
Development of Functional Polymeric Materials and Coatings
The isocyanate functionality of 7-isocyanato-3-methoxy-1,2-benzothiazole is a cornerstone of its application in polymer chemistry, particularly in the development of functional polymeric materials and coatings.
Incorporation into Polyurethanes and Other Polymers as Cross-linking Agents or Monomers
Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates or polyisocyanates with polyols. google.com 7-Isocyanato-3-methoxy-1,2-benzothiazole, with its reactive isocyanate group, can be incorporated into polyurethane networks. When used in conjunction with diols or polyols, it can act as a chain terminator or as a pendant group, modifying the properties of the final polymer.
More significantly, if used in conjunction with other diisocyanates, it can be incorporated into the polymer backbone, introducing the benzothiazole moiety. If a di- or poly-functional benzothiazole isocyanate were used, it would act as a cross-linking agent, creating a network structure that enhances the mechanical and thermal properties of the resulting polyurethane. researchgate.netresearchgate.net The formation of urethane (B1682113) linkages is a well-established method for creating robust and durable polymer networks. google.com The benzothiazole unit within the polymer structure can impart specific properties such as thermal stability and altered optical characteristics.
| Polymer Type | Role of 7-Isocyanato-3-methoxy-1,2-benzothiazole | Resulting Polymer Feature |
| Polyurethane | Monomer / Co-monomer | Incorporation of benzothiazole moiety |
| Polyurethane | Cross-linking agent (if di-functional) | Enhanced mechanical and thermal stability |
Design of Polymer Additives and Stabilizers
The benzothiazole scaffold is known to be present in various compounds that act as polymer stabilizers, including antioxidants and UV absorbers. nih.govsemanticscholar.org While direct studies on 7-isocyanato-3-methoxy-1,2-benzothiazole as a polymer additive are not widely available, its structure suggests potential in this area. The isocyanate group can be used to covalently bond the benzothiazole moiety to a polymer backbone that contains reactive functional groups (e.g., hydroxyl or amine groups). rsc.org This grafting process would prevent the leaching of the additive over time, leading to more durable and long-lasting stabilization. nih.gov The benzothiazole unit itself can contribute to the absorption of UV radiation, thereby protecting the polymer from photodegradation. nih.gov
Utilization in the Synthesis of Advanced Dyes, Pigments, and Optical Materials
Benzothiazole derivatives are integral components in the synthesis of a wide range of dyes and pigments, particularly azo dyes. researchgate.netresearchgate.netnih.gov The benzothiazole ring acts as an excellent electron-accepting group, which is a key feature in the design of chromophores. The isocyanate group of 7-isocyanato-3-methoxy-1,2-benzothiazole can be chemically transformed into an amino group, which is a common precursor for diazotization and subsequent coupling reactions to form azo dyes. nih.gov These dyes are known for their high molar extinction coefficients and good fastness properties on synthetic fibers like polyester. researchgate.net
Furthermore, benzothiazole-containing compounds have been investigated for their nonlinear optical (NLO) properties. mdpi.com The incorporation of benzothiazole into a donor-π-acceptor molecular architecture can lead to materials with significant second-order NLO responses. The isocyanate group provides a reactive handle to integrate the benzothiazole chromophore into a polymer matrix, which is a common strategy for creating robust NLO materials.
| Material Type | Synthetic Role of Benzothiazole Isocyanate | Key Property |
| Azo Dyes | Precursor to diazo component | High tinctorial strength, good fastness |
| Optical Materials | Building block for NLO chromophores | Nonlinear optical properties |
| Fluorescent Probes | Core scaffold | Tunable photophysical properties |
Application in the Research and Development of Agrochemical Intermediates
The benzothiazole scaffold is present in a number of commercially successful agrochemicals, including fungicides and herbicides. pcbiochemres.comglobethesis.commdpi.comnih.gov The development of new and effective pesticides is an ongoing area of research, and the synthesis of novel benzothiazole derivatives is a key strategy. 7-Isocyanato-3-methoxy-1,2-benzothiazole can serve as a valuable intermediate in the synthesis of new agrochemical candidates. globethesis.comresearchgate.net The isocyanate group can be reacted with various nucleophiles to introduce a wide range of substituents, allowing for the creation of a library of compounds for biological screening. For example, reaction with amines can lead to ureas, a functional group present in some herbicides. Similarly, reaction with alcohols can yield carbamates, another important class of pesticides. The inherent biological activity of the benzothiazole ring system, combined with the synthetic versatility of the isocyanate group, makes this compound a promising starting point for the discovery of new crop protection agents. mdpi.comnih.gov
Exploration in Novel Textile and Paper Treatment Agents (based on general carbamide/carbamate utility)
The reactivity of isocyanates to form ureas and carbamates is widely exploited in the surface treatment of textiles and paper to impart various functional properties. nih.govmostwiedzy.plresearchgate.net While specific applications of 7-isocyanato-3-methoxy-1,2-benzothiazole in this area are not extensively documented, its general chemical properties suggest potential utility.
When applied to textiles, isocyanate-based finishing agents can react with the hydroxyl groups of cellulose (B213188) (in cotton) or the amine groups of wool to form covalent bonds. This can lead to improvements in properties such as wrinkle resistance, water repellency, and dimensional stability. The formation of a polymeric film on the fiber surface can also alter the hand and appearance of the fabric.
In the paper industry, isocyanates can be used as sizing agents or in coatings to improve the strength, water resistance, and printability of paper products. The reaction of the isocyanate with the cellulose fibers of the paper can create a cross-linked network, enhancing the durability of the paper. The benzothiazole moiety, if incorporated, could potentially offer additional benefits such as antimicrobial properties or altered optical characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
